molecular formula C22H26N2O3S B5554198 2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

Cat. No. B5554198
M. Wt: 398.5 g/mol
InChI Key: DBMLMGSOBGZEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.16641387 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Sulfonamides, such as "2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide," are studied for their diverse pharmacological effects. For example, praziquantel, a related compound, is highly effective against S. haematobium infections, indicating the potential of sulfonamides in treating parasitic infections (Oyediran et al., 1981). Similarly, chloroquinoxaline sulfonamide (CQS) has shown activity against a variety of human solid tumors in phase I studies, suggesting the role of sulfonamides in cancer therapy (Rigas et al., 1992).

Metabolic and Detoxification Pathways

The metabolism of tetrahydroisoquinolines, a category that includes "this compound," involves complex pathways. A study highlighted the variability in the sulphation of 1,2,3,4-tetrahydroisoquinoline (TIQ) in the human liver and intestinal mucosa, underlining the importance of understanding individual differences in metabolism for drug safety and efficacy (Pacifici et al., 1997).

Environmental and Health Safety

Sulfonamides, due to their widespread use, also pose environmental concerns. A study on perfluorinated sulfonamides in indoor and outdoor air highlighted the occurrence and human exposure risks of sulfonamide compounds, emphasizing the need for monitoring and regulating environmental contamination (Shoeib et al., 2005).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound. This can include toxicity data, flammability, environmental impact, and more .

Future Directions

Future directions could involve potential applications of the compound, based on its properties and biological activity. This could include potential uses in medicine, industry, or research .

properties

IUPAC Name

2-(cyclobutanecarbonyl)-N-(1-phenylethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16(17-7-3-2-4-8-17)23-28(26,27)21-12-6-9-18-13-14-24(15-20(18)21)22(25)19-10-5-11-19/h2-4,6-9,12,16,19,23H,5,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMLMGSOBGZEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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